Prop-2-yn-1-yl ethylcarbamate
Description
Prop-2-yn-1-yl ethylcarbamate (C₆H₉NO₂) is a carbamate derivative characterized by a propargyl (prop-2-yn-1-yl) group and an ethylcarbamate moiety. Its structure features a terminal alkyne group, which confers unique reactivity, and a carbamate functional group (–NH–CO–O–) known for biological and chemical versatility.
Properties
CAS No. |
77248-37-4 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
prop-2-ynyl N-ethylcarbamate |
InChI |
InChI=1S/C6H9NO2/c1-3-5-9-6(8)7-4-2/h1H,4-5H2,2H3,(H,7,8) |
InChI Key |
ZTANAACTSXSQGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl ethylcarbamate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The propargyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Prop-2-yn-1-yl ethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research has explored its potential as a pharmacophore in drug development, particularly for its ability to interact with specific biological targets.
Industry: In industrial applications, this compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which prop-2-yn-1-yl ethylcarbamate exerts its effects involves its interaction with specific molecular targets. The propargyl group can act as a reactive site, participating in various chemical reactions that modify the compound’s activity. These interactions often involve energy transfer and electron transfer pathways, leading to the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Impact
Thermal Stability and Degradation
- This compound : Forms at 70°C during IPBC degradation (first-order kinetics, k = 3.47×10¹²e⁻¹¹¹¹²⁵/RT) alongside methyl N-butylcarbamate and propargyl butylcarbamate .
- Methyl N-butylcarbamate : Less stable than Prop-2-yn-1-yl analog due to weaker alkyne stabilization .
- IPBC : Degrades via deiodination, demethylation, and hydroxylation, producing multiple carbamates .
Key Research Findings and Implications
Structural Reactivity : The propargyl group in this compound enhances electrophilicity, making it prone to nucleophilic attack and degradation, unlike phenyl or allyl analogs .
Antimicrobial SAR : Ethylcarbamate moieties on aromatic cores (e.g., naphthalene) significantly boost activity compared to aliphatic derivatives, suggesting scaffold-dependent efficacy .
Thermal Behavior : this compound’s formation at moderate temperatures (70°C) raises concerns about IPBC-based product safety and environmental persistence .
Toxicity Profile : Ethylcarbamate’s mitotic poisoning contrasts with Prop-2-en-1-yl N-phenylcarbamate’s low cytotoxicity, underscoring substituent-driven safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
